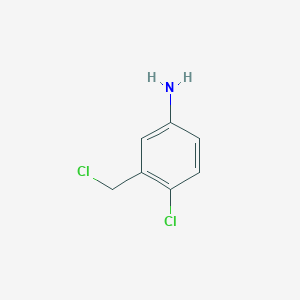![molecular formula C16H13NO B12851621 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound known for its unique structure and properties It belongs to the class of indeno[1,2-d]oxazole derivatives, which are characterized by a fused ring system containing both an indene and an oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with an oxazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects is primarily through its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the catalytic system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,8aS)-2-[2-(Diphenylphosphino)phenyl]-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: This compound is similar in structure but contains a diphenylphosphino group, which can alter its catalytic properties.
(3aS,3’aS,8aR,8’aR)-2,2’-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: This bisoxazole derivative is used as a chiral ligand in various catalytic applications.
(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): Another bisoxazole derivative with applications in asymmetric catalysis.
Uniqueness
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance both the reactivity and selectivity of the catalytic process .
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-phenyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)16-17-15-13-9-5-4-8-12(13)10-14(15)18-16/h1-9,14-15H,10H2 |
InChI-Schlüssel |
HRXFMLCXADOYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




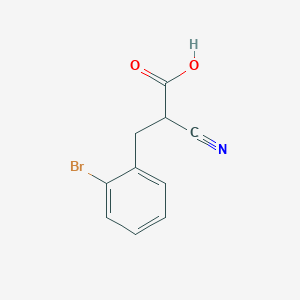
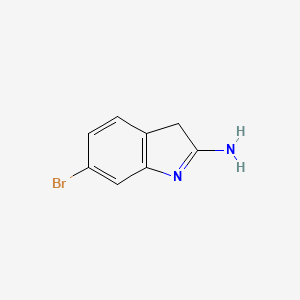
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
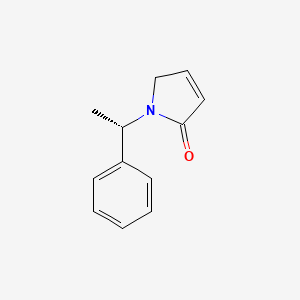
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)

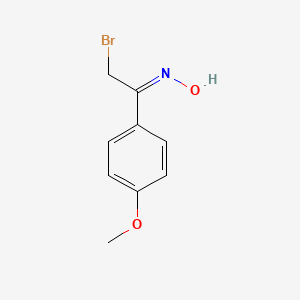
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
